molecular formula C14H16N2S B14512779 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline CAS No. 63029-16-3

4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline

Cat. No.: B14512779
CAS No.: 63029-16-3
M. Wt: 244.36 g/mol
InChI Key: YAECAHNHKBIWCT-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a sulfanyl group and a dimethylaniline moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline typically involves the reaction of 4-aminophenyl sulfide with N,N-dimethylaniline under specific conditions. One common method includes the use of a coupling agent such as thionyl chloride or cyanuric chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and efficiency of the reaction . Additionally, the combination of H2O2 and SOCl2 has been used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline is unique due to its combination of aniline and sulfanyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63029-16-3

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]sulfanylaniline

InChI

InChI=1S/C14H16N2S/c1-16(2)12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,15H2,1-2H3

InChI Key

YAECAHNHKBIWCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)N

Origin of Product

United States

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